methyl 2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones with aldehydes or acids.
Synthesis of the Triazole Ring:
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various amides and esters.
Scientific Research Applications
METHYL 2-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
- METHYL 5-CHLORO-3-HYDROXY-1-BENZOFURAN-2-CARBOXYLATE
- 2-METHYL-BENZOFURAN-5-CARBOXYLIC ACID
Uniqueness
METHYL 2-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of benzofuran and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N4O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18N4O4S/c1-25-19(17-11-13-7-3-6-10-16(13)29-17)23-24-21(25)30-12-18(26)22-15-9-5-4-8-14(15)20(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) |
InChI Key |
LKJGULGYXDTZAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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